
Chlorantraniliprole
Overview
Description
Chlorantraniliprole is a synthetic insecticide belonging to the anthranilic diamide class. It was developed by DuPont and is known for its novel mode of action, which targets the ryanodine receptors in insects. This compound is highly effective against a wide range of pests, including those from the orders Lepidoptera (moths), Coleoptera (beetles), Diptera (flies), and Isoptera (termites) . This compound is characterized by its low toxicity to mammals and its selectivity towards insect ryanodine receptors .
Preparation Methods
Chlorantraniliprole can be synthesized through several methods. One efficient and environmentally friendly method involves a one-pot reaction starting from 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. This compound is reacted with a variant of anthranilic acid (methyl 2-amino-5-chloro-3-methylbenzoate) under mild conditions to yield this compound . Another method involves the use of methane sulfonyl chloride as a reagent for amide coupling in the presence of pyridine or substituted pyridines as bases in acetonitrile as a solvent . These methods are designed to be cost-effective and produce fewer by-products, making them suitable for industrial production.
Chemical Reactions Analysis
Chlorantraniliprole undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles, resulting in the replacement of certain functional groups.
Photochemical Reactions: This compound can degrade under sunlight, with the degradation rate influenced by the pH of the solution.
Scientific Research Applications
Efficacy Against Target Pests
Chlorantraniliprole has demonstrated significant efficacy against various insect pests across multiple orders:
- Lepidoptera : Effective against pests like the corn earworm (Helicoverpa zea), fall armyworm (Spodoptera frugiperda), and soybean looper (Chrysodeixis includens).
- Coleoptera : Proven effectiveness against storage pests such as Sitophilus species.
- Diptera : Impactful against several fly species.
- Hemiptera : Utilized for controlling aphids and other true bugs.
Table 1: Efficacy of this compound Against Key Pests
Pest Species | Order | Application Rate (kg ai/ha) | Efficacy (%) |
---|---|---|---|
Corn Earworm | Lepidoptera | 0.053 - 0.078 | Up to 90 |
Fall Armyworm | Lepidoptera | 0.05 - 0.1 | Up to 95 |
Rice Weevil | Coleoptera | 0.025 - 0.05 | Up to 85 |
Aphids | Hemiptera | 0.1 | Up to 80 |
Sublethal Effects on Insect Development
Research has shown that this compound not only affects mortality rates but also induces sublethal effects that can impair growth and reproductive success in target pest populations. For example, studies on the black cutworm (Agrotis ipsilon) revealed that exposure to low concentrations resulted in:
- Increased developmental duration.
- Decreased food consumption and nutrient absorption.
- Lower pupal weights and reproductive rates .
These findings suggest that this compound could be integrated into Integrated Pest Management (IPM) strategies by targeting not just adult mortality but also larval development.
Innovative Formulations
Recent advancements have focused on enhancing the delivery and efficacy of this compound through innovative formulations:
- Nanoformulations : These formulations improve solubility and dispersibility, leading to better coverage on crop leaves and increased contact with pests, thereby enhancing biological control while reducing overall pesticide usage by approximately 40% .
Table 2: Comparison of Traditional vs. Nanoformulation Efficacy
Formulation Type | Solubility | Efficacy (%) | Pesticide Usage Reduction (%) |
---|---|---|---|
Traditional Suspension | Low | <80 | N/A |
Nanoformulation | High | >90 | ~40 |
Case Study: this compound in Rice Fields
A comprehensive evaluation conducted in rice fields demonstrated that this compound effectively controlled major pests while maintaining low toxicity levels to beneficial insects. Field trials indicated that it provided significant control over Cnaphalocrocis medinalis, with a noted reduction in pest populations for several weeks post-application .
Case Study: Impact on Pollinators
A field study assessing the impact of this compound on honey bees showed no adverse effects on foraging behavior or colony health at application rates typical for agricultural use (230 g a.i./ha) . This highlights its potential as a safer alternative compared to other broad-spectrum insecticides.
Mechanism of Action
Chlorantraniliprole exerts its effects by binding to the ryanodine receptors in insect muscle cells. This binding causes the muscle cells to leak calcium, leading to paralysis and ultimately the death of the insect . The selectivity of this compound towards insect ryanodine receptors over mammalian receptors accounts for its low toxicity to mammals .
Comparison with Similar Compounds
Chlorantraniliprole is often compared with other insecticides such as indoxacarb, emamectin benzoate, spinetoram, spinosad, and methomyl . While all these compounds are effective against various pests, this compound stands out due to its unique mode of action, low mammalian toxicity, and high selectivity towards insect ryanodine receptors. This makes it a preferred choice in integrated pest management programs.
Similar Compounds
- Indoxacarb
- Emamectin benzoate
- Spinetoram
- Spinosad
- Methomyl
This compound’s unique properties and effectiveness make it a valuable tool in pest control and agricultural practices.
Biological Activity
Chlorantraniliprole is an anthranilic diamide insecticide that has gained prominence for its selective toxicity against various insect pests, particularly lepidopterans. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various insect species, and implications for human health based on available research.
This compound primarily acts by targeting the ryanodine receptors in insects, leading to an uncontrolled release of calcium ions from the sarcoplasmic reticulum into muscle cells. This results in muscle paralysis and eventual death of the insect. The selectivity of this compound for insect ryanodine receptors over mammalian receptors is a crucial factor in its low toxicity to non-target organisms, including humans and beneficial insects .
Efficacy Against Insect Pests
This compound has demonstrated effectiveness against a range of agricultural pests. Its application has been extensively studied in various contexts:
- Lepidopteran Pests : Studies have shown that this compound is particularly effective against species such as Helicoverpa zea and Agrotis ipsilon. For instance, exposure to this compound at low concentrations significantly impaired the development, food consumption, and digestive processes of A. ipsilon, leading to reduced growth rates and pupal weights .
- Coleopteran Pests : Research indicates that this compound also affects coleopteran pests like Sitophilus oryzae and Sitophilus zeamais, impacting their mobility patterns and reproductive success when exposed to sublethal concentrations .
Table 1: Summary of Biological Effects on Target Insects
Sublethal Effects
This compound exhibits notable sublethal effects that can influence population dynamics. For example, larvae exposed to sublethal doses showed significant reductions in protein and lipid content after treatment periods ranging from 12 to 72 hours. These changes can adversely affect the life table parameters of the affected populations, including fecundity and survival rates .
Human Toxicology and Safety
Despite its efficacy as an insecticide, concerns regarding human exposure have emerged. A case study reported a 26-year-old female who experienced Mobitz Type I atrioventricular block following self-poisoning with this compound. This incident highlighted potential cardiac effects linked to ryanodine receptor activation in humans, suggesting that while this compound is generally considered low-risk for human toxicity, it may still pose risks under certain conditions .
Table 2: Toxicological Profile of this compound
Properties
IUPAC Name |
5-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrCl2N5O2/c1-9-6-10(20)7-11(17(27)22-2)15(9)24-18(28)13-8-14(19)25-26(13)16-12(21)4-3-5-23-16/h3-8H,1-2H3,(H,22,27)(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOVNZZNOMJUBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrCl2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044345 | |
Record name | Chlorantraniliprole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Solubility in acetone 3.4, acetonitrile 0.71, dichloromethane 2.48, ethyl acetate 1.14, methanol 1.71 (all in g/L), In water, 0.9-1.0 mg/L at 20 °C, pH 7 | |
Record name | Chlorantraniliprole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1589 (95.9%); 1.507 (99.2%) at 20 °C | |
Record name | Chlorantraniliprole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Chlorantraniliprole is a novel anthranilic diamide insecticide that functions via activation of the insect ryanodine receptors within the sarcoplasmic reticulum causing impaired regulation of muscle contraction. Ryanodine receptor channels regulate the release of internal calcium stores and are important in muscle contraction. Sustained release of calcium levels within the cytosol leads to muscle contraction, paralysis and eventual death of the organism. While insects possess a single form of the ryanodine receptor distributed in muscle and neuronal tissue, mammals possess three forms which are widely distributed in muscle and nonmuscle tissues. Chlorantraniliprole, along with other anthranilic diamide compounds tested, exhibits >500-fold in vitro differential selectivity for insect ryanodine receptors over those of the mammals. | |
Record name | Chlorantraniliprole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Fine, crystalline, off-white powder | |
CAS No. |
500008-45-7 | |
Record name | Chlorantraniliprole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500008-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorantraniliprole [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500008457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorantraniliprole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLORANTRANILIPROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622AK9DH9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Chlorantraniliprole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
208-210 °C | |
Record name | Chlorantraniliprole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.